SCH772984

概要

説明

SCH772984は、細胞外シグナル調節キナーゼ1および2(ERK1/2)の強力かつ選択的な阻害剤です。 成長因子受容体、RAS、またはBRAFの変異により様々な癌で頻繁に制御不能となる、ミトゲン活性化タンパク質キナーゼ(MAPK)経路を標的にするための有望な化合物として同定されています 。 This compoundは、前臨床モデルにおいて腫瘍増殖を有意に抑制することが示されており、癌研究における貴重なツールであり、潜在的な治療的用途を提供します .

準備方法

合成経路と反応条件

SCH772984は、重要な中間体の生成とその後のカップリング反応を含む、複数段階のプロセスによって合成されます。 反応条件には、最終生成物の高収率と純度を確保するために、有機溶媒、触媒、温度制御の使用が含まれることがよくあります .

工業生産方法

This compoundの工業生産は、ラボ規模の合成と同様の合成経路に従いますが、大規模製造向けに最適化されています。 これには、自動反応器、連続フロープロセス、厳格な品質管理対策の使用が含まれ、一貫性とスケーラビリティが確保されます .

化学反応の分析

反応の種類

SCH772984は、以下を含む様々な化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、酸化誘導体になります。

還元: 還元反応を使用して、化合物内の特定の官能基を修飾することができます。

一般的な試薬と条件

This compoundに関連する反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤などがあります。 反応条件には、通常、制御された温度、pH調整、有機溶媒の使用が含まれます .

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってヒドロキシル化誘導体が生成される場合があり、置換反応によって新しい官能基が導入され、化合物の特性が向上します .

科学研究への応用

This compoundは、化学、生物学、医学、産業の分野において、幅広い科学研究への応用を持っています。

科学的研究の応用

SCH772984 is a selective and potent inhibitor of ERK1/2, an important pathway in cancer, and has shown promise in various research applications .

Discovery and Mechanism of Action

This compound was identified through high-throughput screening of a library of approximately 5 million compounds for binding to the unphosphorylated form of the ERK2 protein . It is an ATP-competitive compound that potently inhibits ERK1 and ERK2 activity with IC50 values of 4 and 1 nmol/L, respectively . The compound is highly selective, with only seven kinases of 300 tested showing more than 50% inhibition at a concentration of 1 μmol/L .

This compound induces a novel binding pocket in ERK1/2, which accommodates the piperazine-phenyl-pyrimidine decoration . This binding pocket is created by an inactive conformation of the phosphate-binding loop and an outward tilt of helix αC . This novel binding mode is associated with slow binding kinetics in vitro and in cell-based assay systems .

Scientific Research Applications

- Cancer Research: this compound has demonstrated effectiveness in blocking proliferation and inducing tumor regressions in xenograft models at tolerated doses . It effectively inhibited MAPK signaling and cell proliferation in BRAF or MEK inhibitor–resistant models and tumor cells resistant to concurrent treatment with BRAF and MEK inhibitors .

- Overcoming Drug Resistance: this compound can overcome resistance to BRAF and MEK inhibitors in cancer cells . The compound has shown activity in models of acquired resistance to combination BRAF and MEK inhibitor therapy .

- Treatment of Primary Liver Cancer: this compound has been identified as a potential therapeutic agent for primary liver cancer .

- Pain Management: this compound is under investigation for the treatment of neuropathic pain .

- Synergistic Effects: Combining this compound with other drugs, such as neratinib or dacomitinib, can lead to increased apoptotic response in drug-resistant cancer cells .

Selectivity and Potency

This compound exhibits high specificity for ERK1/2, with few off-targets of significantly weaker affinity . Enzymatic assays have revealed low nanomolar inhibition of ERK1/2 .

Tables

IC50 Values for ERK1/2 Inhibition (from KINOMEscan panel)

| Kinase | IC50 (nM) |

|---|---|

| ERK1 | 8.3 |

| ERK2 | 2.7 |

Antiproliferative Activity in Human Tumor Cell Lines

| Cell Type | EC50 (nmol/L) | Response |

|---|---|---|

| BRAF-mutant | <500 | ~88% |

| RAS-mutant | <500 | ~49% |

作用機序

SCH772984は、ERK1/2の触媒活性を阻害し、そのリン酸化を阻害することで作用を発揮します。 この二重作用機序により、ERK1/2の活性化とそれに続く核移行が阻害され、細胞増殖と生存に関与する下流のシグナル伝達経路が阻害されます 。 This compoundの分子標的は、ERK1/2の活性化ループ内のスレオニンとチロシン残基です .

類似の化合物との比較

This compoundは、触媒阻害とリン酸化阻害の両方を含む二重作用機序のため、他のERK阻害剤とは異なります 。類似の化合物には以下が含まれます。

ベムラフェニブ: BRAF変異型メラノーマの治療に使用されるBRAF阻害剤.

トラメチニブ: BRAF阻害剤と組み合わせて使用され、効果が向上するMEK阻害剤.

SP600125: MAPK経路も標的にするJNK阻害剤.

This compoundは、他のMAPK阻害剤に関連する耐性メカニズムを克服する能力に優れており、癌治療薬の武器庫にとって貴重な追加剤となります .

類似化合物との比較

SCH772984 is unique compared to other ERK inhibitors due to its dual mechanism of action, which includes both catalytic inhibition and prevention of phosphorylation . Similar compounds include:

Vemurafenib: A BRAF inhibitor used in the treatment of BRAF-mutant melanoma.

Trametinib: A MEK inhibitor used in combination with BRAF inhibitors for enhanced efficacy.

SP600125: A JNK inhibitor that also targets the MAPK pathway.

This compound stands out due to its ability to overcome resistance mechanisms associated with other MAPK inhibitors, making it a valuable addition to the arsenal of cancer therapeutics .

生物活性

SCH772984 is a selective and potent inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which play critical roles in cell signaling pathways associated with cancer and inflammatory diseases. This article explores the biological activity of this compound, highlighting its mechanism of action, efficacy in various preclinical models, and potential therapeutic applications.

This compound functions as an ATP-competitive inhibitor of ERK1 and ERK2. The compound binds to a unique allosteric pocket adjacent to the ATP-binding site, which is induced by the inactive conformation of the phosphate binding loop. This binding mechanism is associated with slow off-rates, enhancing its specificity for ERK1/2 over other kinases. Inhibition studies show IC50 values of approximately 4 nmol/L for ERK1 and 1 nmol/L for ERK2, indicating high potency .

Selectivity Profile

In extensive kinase profiling, this compound demonstrated selectivity against only a handful of kinases (seven out of over 300 tested), including CLK2, FLT4, and MAP4K4. This selectivity is crucial for minimizing off-target effects that can lead to adverse reactions in therapeutic applications .

Case Study: Pancreatic Ductal Adenocarcinoma (PDAC)

Recent studies have investigated the efficacy of this compound in combination with gemcitabine (GEM) in PDAC models. The combination therapy showed a significant reduction in cell viability compared to either treatment alone. Notably, nanoparticle-encapsulated forms of this compound and GEM resulted in up to 90% reduction in cell viability in PDAC cell lines (MIA PaCa-2 and PANC-1) due to enhanced cytotoxicity .

| Treatment Type | Cell Viability Reduction (%) |

|---|---|

| Free GEM | Up to 50% |

| Free this compound | Up to 50% |

| NP Encapsulated GEM + this compound | Up to 90% |

This suggests that this compound not only inhibits ERK signaling effectively but also enhances the action of standard chemotherapeutics like GEM.

Case Study: Inflammatory Response in Sepsis

Another significant application of this compound was demonstrated in models of sepsis. In vitro studies using LPS-stimulated RAW264.7 cells showed that this compound effectively reduced TNFα production, a key inflammatory cytokine. In vivo studies indicated that treatment with this compound improved survival rates in murine models of sepsis by modulating immune response pathways .

Transcriptomic Analysis

Transcriptomic analysis following this compound treatment revealed significant alterations in gene expression related to immune response pathways. Key findings include:

特性

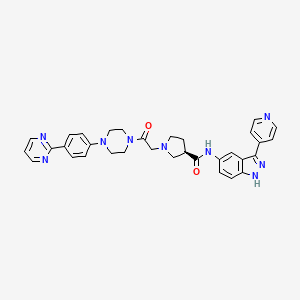

IUPAC Name |

(3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N9O2/c43-30(42-18-16-41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-29-28(20-26)31(39-38-29)23-8-13-34-14-9-23/h1-9,11-14,20,25H,10,15-19,21-22H2,(H,37,44)(H,38,39)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAJDNHIBCDLQF-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SCH772984?

A1: this compound is an ATP-competitive inhibitor of ERK1/2. [] This means it competes with ATP for binding to the active site of ERK1/2 kinases, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation, survival, and other cellular processes. []

Q2: How does this compound's binding mode differ from other ERK inhibitors, and what are the implications?

A2: Unlike some ERK inhibitors that primarily function as type I inhibitors, this compound exhibits characteristics of both type I and type II kinase inhibitors. [] It induces a conformational change in the glycine-rich loop of ERK2, causing Tyr36 to tuck underneath, forming a unique binding pocket. [] This distinct binding mode potentially contributes to its ability to modulate both the catalytic activity and phosphorylation of ERK1/2, potentially offering advantages in overcoming resistance mechanisms observed with other MAPK pathway inhibitors. []

Q3: What are the downstream consequences of ERK1/2 inhibition by this compound on the MAPK pathway?

A3: this compound effectively blocks the phosphorylation of downstream targets of ERK1/2, such as Ribosomal S6 Kinase (RSK). [] This inhibition disrupts the MAPK signaling cascade, ultimately impacting various cellular processes, including cell cycle progression, apoptosis, and the production of extracellular matrix components involved in desmoplasia. [, , , ]

Q4: How does this compound impact cell cycle progression and apoptosis in sensitive cancer cells?

A4: Studies show that this compound treatment leads to impaired cell cycle progression, particularly through the G1 phase. [] It also induces apoptosis, evidenced by increased levels of cleaved caspase-3. [] This dual effect on both cell cycle and apoptotic machinery contributes to its antitumor activity.

Q5: Does this compound impact cellular senescence?

A5: Yes, prolonged exposure to this compound can induce senescence in sensitive cancer cell lines. [] This has been observed with the upregulation of senescence markers like senescence-associated beta-galactosidase, p16, and the loss of phospho-RB. [] The onset of senescence appears to be linked to the downregulation of MYC protein expression. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。